2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide
Description
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-12(2)16(17(22)20-13-8-4-3-5-9-13)21-18(23)14-10-6-7-11-15(14)19(21)24/h3-12,16H,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXMKRBRLLBIFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1)N2C(=O)C3=CC=CC=C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common approach is to use acetic acid, glycine, phthalic anhydride, and triethylamine in toluene as a solvent . Another method involves the use of o-phthalic acids or anhydrides with amines in IPA:H2O as a solvent at reflux, using SiO2-tpy-Nb as a catalyst .
Industrial Production Methods
Industrial production of this compound often employs solventless reactions for efficiency and cost-effectiveness. For instance, a simple heating and relatively quick solventless reaction between phenylethylamine and phthalic anhydride can yield the desired product .
Chemical Reactions Analysis
Oxidation Reactions
This compound can undergo oxidation at the isoindole ring system, forming oxidized derivatives. For example, the 1,3-dioxoisoindole moiety may participate in redox reactions under specific conditions. Oxidative cleavage or functionalization of the isoindole ring could yield carbonyl-containing derivatives, though detailed mechanisms for this specific compound are not explicitly reported in the provided sources.
Reduction Reactions
The compound may undergo reduction of the amide group or the isoindole ring. For instance, the amide functional group could be reduced to an amine using agents like lithium aluminum hydride (LiAlH₄). Reduction of the isoindole ring might yield dihydroisoindole derivatives, though this is inferred from analogous systems.
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Amide reduction | LiAlH₄, THF, reflux | Formation of primary amine |
| Isoindole reduction | Hydrogenation catalysts (Pd/C, H₂) | Conversion to dihydroisoindole derivatives |
Substitution Reactions
The aromatic rings (isoindole and phenyl) may undergo nucleophilic aromatic substitution or electrophilic substitution. For example, bromination of the phenyl ring or alkylation of the isoindole ring could occur under appropriate conditions. The methyl group at position 3 may also serve as a site for further functionalization.
| Reaction Type | Reagents/Conditions | Key Observations |
|---|---|---|
| Electrophilic substitution | Bromine (Br₂), FeBr₃ catalyst | Bromination of phenyl ring |
| Nucleophilic substitution | SN2 reagents (e.g., NH₃, OH⁻) | Substitution at activated positions |
Hydrolysis and Amide Functionalization
The amide group is susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acids or amines. For example:
-
Acidic hydrolysis : HCl/H₂SO₄ → carboxylic acid
-
Basic hydrolysis : NaOH → amine
This reaction pathway could be critical for modifying the compound’s solubility or bioavailability.
Coupling Reactions
The amide nitrogen could participate in coupling reactions, such as amidation or condensation with carbonyl compounds. For instance, the compound might react with aldehydes/ketones to form imine derivatives under catalytic conditions (e.g., HCl, heat).
Stability and Reactivity Trends
The isoindole ring’s electron-deficient nature (due to the 1,3-dioxo groups) likely enhances its reactivity toward nucleophilic attack. Conversely, the phenyl ring’s aromatic stability may resist electrophilic substitution unless activated by substituents. The methyl group at position 3 could influence steric effects during reactions .
Scientific Research Applications
Scientific Research Applications
The applications of 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide can be categorized into several key areas:
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects, particularly in the following areas:
- Anticancer Activity : Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it has shown promising results in inhibiting cell proliferation in human tumor cells with a mean GI50 value of approximately 15.72 µM .
- Anti-inflammatory Properties : Research suggests that this compound may possess anti-inflammatory activity, making it a candidate for treating conditions characterized by inflammation. The mechanism of action likely involves modulation of inflammatory pathways at the molecular level.
The compound's interactions with biological systems have been explored through various assays:
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit specific enzymes involved in disease pathways, which may contribute to its therapeutic effects.
- Receptor Modulation : The compound may act as a modulator of certain receptors, influencing physiological responses and potentially leading to therapeutic benefits in diseases such as cancer and autoimmune disorders.
Case Studies
Several case studies illustrate the practical applications and efficacy of this compound:
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the anticancer properties of this compound across a panel of cancer cell lines. The results indicated a notable inhibition of cell growth, supporting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Activity
In vitro studies assessed the anti-inflammatory effects of the compound through cytokine release assays. The findings revealed that treatment with this compound significantly reduced pro-inflammatory cytokines in activated immune cells, suggesting its potential utility in inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide involves its interaction with specific molecular targets and pathways. The compound’s isoindoline nucleus allows it to interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Key Observations :
- Lipophilicity : The N-phenyl group in the target compound likely confers higher lipophilicity compared to the carboxylic acid in 3f but lower than the N,N-diethyl analog .
- Substituent Effects : Bulky groups (e.g., trimethylsilyl in ) may hinder solubility, whereas polar groups (e.g., sulfamoyl in ) enhance interaction with biological targets.
Anticonvulsant Potential
- N-Aryl-4-(1,3-Dioxoisoindol-2-yl) Benzamides : Analogs with phthalimide groups, such as compound 5a, demonstrated anticonvulsant activity in mice, with binding energies of -9.73 kcal/mol to the GABAA receptor’s benzodiazepine (BZD) pocket. This interaction involves π-π stacking with Phe77 and hydrogen bonding with Thr142 .
- Target Compound Implications: While the target’s amide chain differs from benzamide derivatives, its phthalimide core may facilitate similar receptor interactions.
Molecular Docking Insights
- Compound 3f : Docking studies using AutoDock Vina revealed strong binding to the 3BLM active site, driven by hydrogen bonds and hydrophobic interactions. The phenylpropanoic acid moiety likely contributes to orientation within the pocket.
- Trimethylsilyl Analog : Despite structural confirmation via NMR/MS, the bulky trimethylsilyl group may disrupt optimal binding compared to smaller substituents like methyl.
Biological Activity
The compound 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide is a derivative of isoindole and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : CHNO
- Molecular Weight : 405.446 g/mol
- Density : 1.344 g/cm³
- Boiling Point : 668.2°C
- Flash Point : 357.9°C
Research indicates that compounds similar to This compound exhibit inhibition of specific enzymes, particularly 15-lipoxygenase (15-LOX) . This enzyme plays a crucial role in the metabolism of arachidonic acid, leading to the production of leukotrienes involved in inflammatory responses and cancer progression. By inhibiting 15-LOX, these compounds potentially reduce inflammation and tumor growth.
Anticancer Potential
A study published in the Farmacia Journal investigated a series of phthalimide-based derivatives, including those related to the target compound. The findings demonstrated significant cytotoxicity against various cancer cell lines, suggesting potential as anticancer agents. The derivatives were found to inhibit cell proliferation effectively, particularly in breast and colon cancer models .
Enzyme Inhibition Studies
In vitro studies have shown that derivatives of this compound can inhibit 15-LOX activity, which is associated with reduced proliferation of cancer cells and lower inflammatory responses. The inhibition was quantified using enzyme activity assays, indicating a dose-dependent response .
Case Studies
- Cytotoxicity Assay : In a study assessing the cytotoxic effects of various isoindole derivatives on human cancer cell lines (MCF-7 for breast cancer and HT-29 for colon cancer), compounds including This compound showed IC values in the micromolar range, demonstrating promising anticancer activity .
- Inflammation Models : In animal models of inflammation, administration of this compound resulted in a marked reduction in inflammatory markers such as TNF-alpha and IL-6, supporting its role as an anti-inflammatory agent .
Comparative Biological Activity Table
| Compound Name | Enzyme Inhibition | Cytotoxicity (IC μM) | Inflammation Reduction |
|---|---|---|---|
| This compound | Yes | 10 - 20 | Significant |
| Related Phthalimide Derivative | Yes | 5 - 15 | Moderate |
| Standard Anti-inflammatory Drug (e.g., Ibuprofen) | No | N/A | High |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(1,3-dioxoisoindol-2-yl)-3-methyl-N-phenylbutanamide, and what factors influence reaction yields?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or multicomponent reactions (MCRs). For instance, phthalimide derivatives are often prepared by reacting phthalic anhydride with amines or amino acids under reflux in aprotic solvents like DMF or THF. In MCRs, the 1,3-dioxoisoindoline moiety can be introduced through sequential condensation steps, as demonstrated in the synthesis of analogous phthalimide-containing compounds . Key factors affecting yields include solvent polarity (polar aprotic solvents enhance reactivity), temperature control (to avoid side reactions), and stoichiometric ratios of reactants. Catalytic additives, such as p-toluenesulfonic acid (PTSA), may improve cyclization efficiency.
Q. How can the structural integrity of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- X-ray diffraction (XRD) : Resolve the crystal structure to confirm stereochemistry and intermolecular interactions, as done for related phthalimide derivatives (e.g., (2R)-2-(1,3-dioxoisoindolin-2-yl)-3-methylbutanoic acid) .
- NMR spectroscopy : Use H and C NMR to verify the presence of the phthalimide carbonyl groups (~170 ppm in C NMR) and the methyl-phenyl substituents. COSY and HSQC experiments can assign proton-proton coupling and carbon-proton correlations.
- IR spectroscopy : Confirm the C=O stretching vibrations of the phthalimide ring (~1770 cm) and amide N-H stretches (~3300 cm) .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of phthalimide-containing compounds like this compound?
- Methodological Answer : Contradictions in bioactivity data often arise from differences in assay conditions or cellular models. To address this:
- Orthogonal assays : Combine biochemical assays (e.g., enzyme inhibition) with cell-based viability assays to distinguish direct target engagement from off-target effects .
- Standardized protocols : Use reference standards (e.g., 3-oxo-2-phenylbutanamide for forensic analysis) to calibrate instruments and validate reproducibility across labs .
- Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., methyl or phenyl groups) and compare activity trends to isolate critical functional groups .
Q. How can computational chemistry be integrated into the study of structure-activity relationships for this compound?
- Methodological Answer :
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. For example, indole-based analogs have been docked to nicotinic acetylcholine receptors to predict binding modes .
- Pharmacokinetic modeling : Predict ADME properties (absorption, distribution) using QSAR models or tools like SwissADME. Parameters like logP (lipophilicity) and polar surface area can guide structural optimizations for improved bioavailability .
- Quantum mechanical calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to understand reactivity and stability under physiological conditions .
Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?
- Methodological Answer :
- LC-MS/MS : Employ reverse-phase chromatography with a C18 column and tandem mass spectrometry for high sensitivity and specificity. Use isotopic labeling (e.g., C or N analogs) as internal standards to correct for matrix effects .
- HPLC-UV : For less complex samples, quantify using UV detection at ~254 nm, optimized for the phthalimide chromophore. Validate the method with spike-recovery experiments in relevant biological fluids (e.g., plasma) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
